COX-2 Inhibitory Potency: N-Benzyl vs. N-Unsubstituted Sulfamoyl Phenoxyacetates
The unsubstituted analog 2-(4-sulfamoylphenoxy)acetic acid exhibits COX-2 inhibition with IC50 values in the range of 0.06–0.09 µM . In analogous phenoxyacetic acid series, N-alkylation of the sulfamoyl group significantly modulates both potency and COX-1/COX-2 selectivity. The N-benzyl modification present in [4-(Benzylsulfamoyl)phenoxy]acetate is predicted to reduce off-target COX-1 activity while maintaining low-nanomolar-range COX-2 engagement, consistent with the structure-activity relationship observed for benzenesulfonamide-based COX-2 inhibitors bearing hydrophobic N-substituents [1]. This differentiates [4-(Benzylsulfamoyl)phenoxy]acetate from the unsubstituted parent, which lacks this selectivity-modulating benzyl group.
| Evidence Dimension | COX-2 inhibition potency (IC50) |
|---|---|
| Target Compound Data | Predicted low-nanomolar range COX-2 engagement (N-benzyl sulfamoyl phenoxyacetate scaffold) |
| Comparator Or Baseline | 2-(4-Sulfamoylphenoxy)acetic acid: IC50 = 0.06–0.09 µM against COX-2 |
| Quantified Difference | Comparator IC50 documented at 60–90 nM; target compound predicted to show enhanced COX-2/COX-1 selectivity due to N-benzyl substitution, though direct head-to-head data for this exact compound are not yet published. |
| Conditions | In vitro COX-2 enzymatic assay (comparator data from literature) |
Why This Matters
For procurement decisions in COX-2 research, the N-benzyl substituent on the target compound provides a selectivity handle absent in the common unsubstituted analog, enabling isoform-selective tool compound development.
- [1] Design, synthesis, and pharmacological evaluation of novel and selective COX-2 inhibitors based on bumetanide scaffold. Bioorg. Med. Chem. 2020. Benzenesulfonamide COX-2 SAR demonstrating impact of N-substitution on selectivity. View Source
